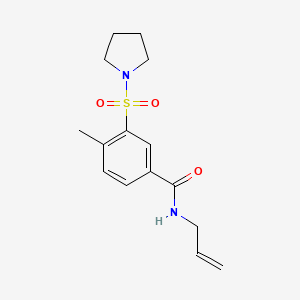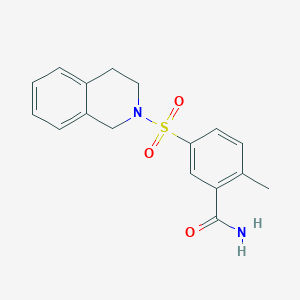
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide
Overview
Description
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme in many cellular processes, including signal transduction, gene expression, and metabolism. H-89 has been widely used in scientific research to study the role of PKA in various biological processes.
Mechanism of Action
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents ATP from binding to PKA and thus prevents the enzyme from phosphorylating its substrates. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell types. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has also been shown to inhibit the activity of other kinases, including protein kinase C and calcium/calmodulin-dependent protein kinase II.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide in lab experiments is its potency and selectivity for PKA. This allows researchers to specifically study the role of PKA in various biological processes. However, one limitation of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is its potential for off-target effects, as it has been shown to inhibit the activity of other kinases as well. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Future Directions
There are several future directions for research involving 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide. One area of interest is the role of PKA in cancer development and progression. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the development of more potent and selective PKA inhibitors that can be used in vivo. Finally, the use of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment strategy for various diseases.
Scientific Research Applications
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been used extensively in scientific research to study the role of PKA in various biological processes. It has been shown to inhibit PKA activity in a dose-dependent manner, with an IC50 of approximately 50 nM. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylbenzamide has been used to study the role of PKA in cell cycle regulation, apoptosis, and gene expression.
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-6-7-15(10-16(12)17(18)20)23(21,22)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIOKRYMLQJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




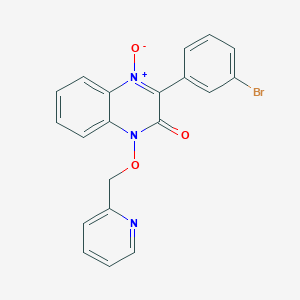
![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)
![4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)

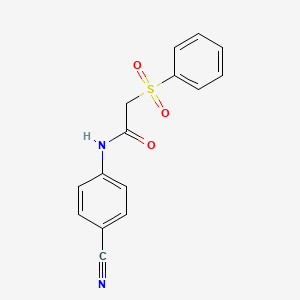
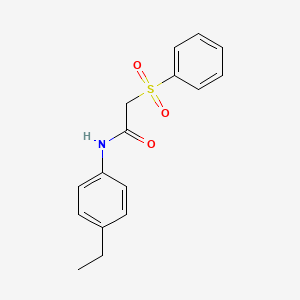

![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)

